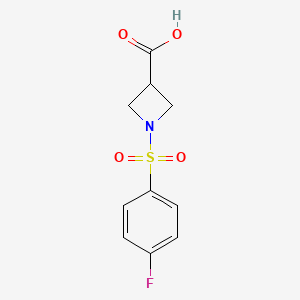

1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid

Description

BenchChem offers high-quality 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4S/c11-8-1-3-9(4-2-8)17(15,16)12-5-7(6-12)10(13)14/h1-4,7H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIBCOXATOTZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501203430 | |

| Record name | 1-[(4-Fluorophenyl)sulfonyl]-3-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501203430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866043-35-8 | |

| Record name | 1-[(4-Fluorophenyl)sulfonyl]-3-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866043-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Fluorophenyl)sulfonyl]-3-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501203430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document details the synthetic pathway, experimental protocols, and key analytical data for this compound.

Introduction

1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as increased metabolic stability and improved solubility. The introduction of the 4-fluorobenzenesulfonyl group provides a handle for further chemical modification and can influence the biological activity of molecules incorporating this moiety. This guide serves as a practical resource for researchers engaged in the synthesis and application of this and related compounds.

Synthesis

The synthesis of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is typically achieved through the N-sulfonylation of azetidine-3-carboxylic acid with 4-fluorobenzenesulfonyl chloride. This reaction is a nucleophilic substitution at the sulfonyl group, where the secondary amine of the azetidine ring acts as the nucleophile.

Reaction Scheme:

Figure 1. General reaction scheme for the synthesis of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.

Experimental Protocol: Synthesis

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

Azetidine-3-carboxylic acid

-

4-Fluorobenzenesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Hydrochloric acid (1M solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve azetidine-3-carboxylic acid in dichloromethane.

-

Base Addition: To the stirred solution, add triethylamine (approximately 2-3 equivalents).

-

Sulfonyl Chloride Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of 4-fluorobenzenesulfonyl chloride (approximately 1.0-1.2 equivalents) in dichloromethane to the reaction mixture via a dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, wash the reaction mixture with 1M hydrochloric acid to remove excess triethylamine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.

Characterization

The structure and purity of the synthesized 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid should be confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀FNO₄S |

| Molecular Weight | 259.26 g/mol [1] |

| CAS Number | 866043-35-8[1] |

| Appearance | White to off-white solid |

| Melting Point | Not definitively reported in literature |

| Solubility | Soluble in methanol, DMSO, and DMF |

Spectroscopic Data

While specific experimental spectra are not widely available in the public domain, the expected NMR and mass spectrometry data are outlined below based on the compound's structure. Commercial suppliers may provide analytical data upon request.[2]

¹H NMR (Proton Nuclear Magnetic Resonance):

The expected proton NMR spectrum would show signals corresponding to the protons on the azetidine ring and the aromatic protons of the fluorobenzenesulfonyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12-13 | br s | 1H | Carboxylic acid proton (-COOH) |

| ~7.8-8.0 | dd | 2H | Aromatic protons ortho to the SO₂ group |

| ~7.2-7.4 | t | 2H | Aromatic protons meta to the SO₂ group |

| ~4.2-4.4 | t | 2H | Azetidine ring protons (-CH₂-N) |

| ~4.0-4.2 | t | 2H | Azetidine ring protons (-CH₂-N) |

| ~3.4-3.6 | m | 1H | Azetidine ring proton (-CH-) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The carbon NMR spectrum would display signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the azetidine ring.

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | Carboxylic acid carbon (-COOH) |

| ~160-165 (d) | Aromatic carbon attached to fluorine (C-F) |

| ~130-140 | Aromatic carbon attached to the SO₂ group |

| ~128-130 (d) | Aromatic carbons ortho to the SO₂ group |

| ~115-120 (d) | Aromatic carbons meta to the SO₂ group |

| ~50-55 | Azetidine ring carbons (-CH₂-N) |

| ~35-40 | Azetidine ring carbon (-CH-) |

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ at m/z 260.04 and [M-H]⁻ at m/z 258.03.

Experimental Workflow and Logic

The following diagrams illustrate the overall experimental workflow for the synthesis and characterization of the target compound.

Figure 2. A flowchart illustrating the synthesis and purification process.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid. Due to the limited availability of specific experimental data for this molecule, this document presents a combination of computed data from reliable chemical databases and detailed, generalized experimental protocols for determining key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge and practical methodologies for further investigation.

Core Physicochemical Data

1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is a synthetic organic compound featuring an azetidine ring, a carboxylic acid functional group, and a fluorobenzenesulfonyl moiety. These structural features are of significant interest in medicinal chemistry, suggesting potential applications as a scaffold in the design of novel therapeutic agents.[1]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀FNO₄S | PubChem[2] |

| Molecular Weight | 259.26 g/mol | PubChem[2] |

| Appearance | White powder | Commercial Supplier[3] |

| Purity | ≥95% to >99% | Commercial Suppliers[1][3] |

| XLogP3-AA (Computed) | 0.5 | PubChem[2] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count (Computed) | 5 | PubChem[2] |

| Rotatable Bond Count (Computed) | 2 | PubChem[2] |

Experimental Protocols

The following sections outline standardized experimental procedures for the determination of key physicochemical properties of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its formulation and delivery in biological systems.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents relevant to pharmaceutical development should be used, including purified water, phosphate-buffered saline (PBS) at pH 7.4, and common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: An excess amount of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units such as mg/mL or µg/mL.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is dissolved in a known volume of water or a co-solvent system if aqueous solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the stirred solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound like 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.

Caption: Workflow for Physicochemical Characterization.

Logical Relationship of Key Physicochemical Parameters

The interplay between solubility, pKa, and lipophilicity (LogP) is crucial for predicting a compound's behavior in biological systems. The following diagram illustrates this relationship.

Caption: Interdependence of Physicochemical Properties.

References

- 1. 1-(4-Fluoro-benzenesulfonyl)-azetidine-3-carboxylic acid [synhet.com]

- 2. 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid | C10H10FNO4S | CID 3766327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Fluoro-benzenesulfonyl)-azetidine-3-carboxylic acid, CasNo.866043-35-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

Crystal Structure Analysis of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic Acid: A Technical Overview

Despite a comprehensive search of publicly available crystallographic databases and the scientific literature, the specific crystal structure of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid has not been reported. Therefore, a detailed analysis based on experimental crystallographic data is not possible at this time.

This technical guide will, however, provide a foundational understanding of the methodologies and data presentation that would be essential for such an analysis, should the crystal structure become available. It will serve as a template for researchers and drug development professionals on how to approach, interpret, and present the crystal structure analysis of similar small molecules.

Introduction to Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information for drug development, including:

-

Absolute Stereochemistry: Unambiguously determining the spatial arrangement of atoms.

-

Conformational Analysis: Identifying the preferred shapes and orientations of the molecule.

-

Intermolecular Interactions: Understanding how molecules pack together in the solid state, which can influence physical properties like solubility and stability.

-

Structure-Activity Relationships (SAR): Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.

Hypothetical Experimental Protocols

The determination of a novel crystal structure, such as that of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid, would typically involve the following key experimental stages.

Synthesis and Crystallization

A synthetic route to 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid would first be established. Following synthesis and purification, the crucial step of growing single crystals suitable for X-ray diffraction would be undertaken. This often involves screening various solvents and crystallization techniques, such as:

-

Slow evaporation

-

Vapor diffusion (liquid-liquid or solid-liquid)

-

Cooling crystallization

A detailed protocol would resemble the following:

Synthesis of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid:

-

Detailed reaction scheme, including reactants, reagents, solvents, reaction times, and temperatures would be provided here.

-

Purification methods, such as column chromatography or recrystallization, would be described in detail.

-

Characterization of the bulk material using techniques like NMR, mass spectrometry, and elemental analysis to confirm purity and identity.

Crystallization:

-

A supersaturated solution of the purified compound would be prepared in a suitable solvent or solvent system (e.g., ethanol/water, acetone, acetonitrile).

-

The solution would be filtered to remove any particulate matter.

-

The filtered solution would be allowed to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for slow evaporation or cooling.

-

Resulting crystals would be carefully harvested for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, the following steps are performed:

-

Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern. Key parameters for data collection include:

-

X-ray source (e.g., Mo Kα or Cu Kα)

-

Temperature (typically 100 K to reduce thermal vibrations)

-

Detector type

-

Data collection strategy (e.g., ω-scans)

-

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and subsequently refined using full-matrix least-squares techniques. The quality of the final structure is assessed by parameters such as R-factor and goodness-of-fit.

Data Presentation (Hypothetical)

Were the crystal structure data available, it would be summarized in the following tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₀H₁₀FNO₄S |

| Formula weight | 259.25 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.X × Y.Y × Z.Z mm³ |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNNN |

| Independent reflections | nnnnn [R(int) = 0.0XXX] |

| Completeness to theta = θθ.θθ° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | nnnnn / 0 / ppp |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2sigma(I)] | R₁ = 0.0XXX, wR₂ = 0.0YYY |

| R indices (all data) | R₁ = 0.0ZZZ, wR₂ = 0.0WWW |

| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S1 - O1 | X.XXX(Y) |

| S1 - O2 | X.XXX(Y) |

| S1 - N1 | X.XXX(Y) |

| S1 - C1 | X.XXX(Y) |

| F1 - C4 | X.XXX(Y) |

| N1 - C7 | X.XXX(Y) |

| N1 - C9 | X.XXX(Y) |

| C8 - C10 | X.XXX(Y) |

| C10 - O3 | X.XXX(Y) |

| C10 - O4 | X.XXX(Y) |

Table 3: Selected Bond Angles (°)

| Angle | Angle (°) |

| O1 - S1 - O2 | XXX.X(Y) |

| O1 - S1 - N1 | XXX.X(Y) |

| O2 - S1 - N1 | XXX.X(Y) |

| O1 - S1 - C1 | XXX.X(Y) |

| O2 - S1 - C1 | XXX.X(Y) |

| N1 - S1 - C1 | XXX.X(Y) |

| C7 - N1 - C9 | XXX.X(Y) |

| C7 - N1 - S1 | XXX.X(Y) |

| C9 - N1 - S1 | XXX.X(Y) |

| O3 - C10 - O4 | XXX.X(Y) |

| O3 - C10 - C8 | XXX.X(Y) |

Visualization of Experimental Workflow

A generalized workflow for crystal structure analysis is presented below. This diagram illustrates the logical progression from a synthesized compound to a refined crystal structure.

Technical Guide: Spectroscopic and Synthetic Profile of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid, a key intermediate in pharmaceutical research. This document details predicted spectroscopic data (NMR, IR, MS), a plausible experimental protocol for its synthesis, and workflows for its characterization.

Core Compound Information

| Property | Value |

| IUPAC Name | 1-(4-fluorophenyl)sulfonylazetidine-3-carboxylic acid[1] |

| Molecular Formula | C₁₀H₁₀FNO₄S[1] |

| Molecular Weight | 259.26 g/mol [1] |

| CAS Number | 866043-35-8[1] |

| Canonical SMILES | C1C(CN1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O[1] |

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra in public databases, the following data are predicted based on the analysis of the compound's functional groups and spectral data of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected NMR spectra for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.8 - 8.0 | Multiplet | 2H | Aromatic H (ortho to SO₂) |

| ~7.3 - 7.5 | Multiplet | 2H | Aromatic H (ortho to F) |

| ~4.1 - 4.3 | Triplet | 2H | Azetidine CH₂ (adjacent to N) |

| ~3.9 - 4.1 | Triplet | 2H | Azetidine CH₂ (adjacent to CH) |

| ~3.4 - 3.6 | Quintet | 1H | Azetidine CH |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

| ~172 - 175 | -COOH |

| ~163 - 167 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F |

| ~135 - 138 | Aromatic C-S |

| ~129 - 132 (d, ³JCF ≈ 9 Hz) | Aromatic CH (ortho to SO₂) |

| ~115 - 118 (d, ²JCF ≈ 22 Hz) | Aromatic CH (ortho to F) |

| ~52 - 55 | Azetidine CH₂ |

| ~35 - 38 | Azetidine CH |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700 - 1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1330 - 1360 | Strong | S=O stretch (Sulfonyl, asymmetric) |

| 1150 - 1180 | Strong | S=O stretch (Sulfonyl, symmetric) |

| 1580 - 1600 | Medium | C=C stretch (Aromatic) |

| 1220 - 1250 | Strong | C-F stretch (Aromatic) |

| 1080 - 1120 | Medium | C-N stretch (Azetidine) |

Mass Spectrometry (MS)

Mass spectral analysis is anticipated to yield the following key ions:

| m/z | Ion |

| 259.03 | [M]⁺ (Monoisotopic Mass)[1] |

| 260.03 | [M+H]⁺ (Electrospray Ionization) |

| 214.04 | [M - COOH]⁺ |

| 159.01 | [F-C₆H₄-SO₂]⁺ |

| 101.05 | [Azetidine-3-carboxylic acid]⁺ |

Experimental Protocols

The following section outlines a plausible synthetic route and characterization workflow for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.

Proposed Synthesis

A common method for the synthesis of N-sulfonylated azetidines involves the reaction of a commercially available azetidine precursor with a sulfonyl chloride in the presence of a base.

Reaction Scheme:

Azetidine-3-carboxylic acid + 4-Fluorobenzenesulfonyl chloride → 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid

Materials:

-

Azetidine-3-carboxylic acid

-

4-Fluorobenzenesulfonyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Silica gel (for chromatography)

Procedure:

-

To a stirred solution of azetidine-3-carboxylic acid (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C, add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Collect the fractions containing the desired product and concentrate to yield 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid as a solid.

Visualizations

Synthetic Workflow

Caption: A flowchart illustrating the key stages of the proposed synthesis.

Spectroscopic Characterization Workflow

References

An In-depth Technical Guide on the Potential Biological Activities of Azetidine-3-Carboxylic Acid Derivatives

Executive Summary: The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry. Its inherent ring strain provides a unique three-dimensional geometry that allows for potent and selective interactions with biological targets.[1] Derivatives of azetidine-3-carboxylic acid, in particular, have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. This guide provides a technical overview of these activities, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to support researchers and drug development professionals.

Anticancer Activity

Azetidine-3-carboxylic acid derivatives have emerged as promising candidates for cancer therapy, primarily through the inhibition of critical signaling pathways.

1.1 Mechanism of Action: STAT3 Pathway Inhibition

A significant number of azetidine derivatives exert their anticancer effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor cell proliferation and survival. Novel azetidine-based compounds have been identified as potent, irreversible inhibitors of STAT3 activation.[1][2] Although derivatives with a carboxylic acid motif show high potency in cell-free assays, their methyl ester counterparts often exhibit stronger cellular activity, likely by acting as prodrugs with improved cell membrane permeability.[2][3]

1.2 Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative azetidine derivatives.

Table 1: STAT3 Inhibition and Cytotoxicity of Azetidine-Based STAT3 Inhibitors [1]

| Compound | STAT3 EMSA IC₅₀ (µM) | Cell Line | Assay | IC₅₀/EC₅₀ (µM) | Reference |

| H172 (9f) | 0.38 - 0.98 | - | In vitro | - | [4] |

| H182 | 0.38 - 0.98 | - | In vitro | - | [4] |

| 5a | 0.52 | MDA-MB-231 | Viability | >10 | [2] |

| 7a (methyl ester of 5a) | >4 | MDA-MB-231 | Viability | 2.7 | [2][3] |

| 7a (methyl ester of 5a) | >4 | MDA-MB-468 | Viability | 2.5 | [2][3] |

Table 2: Cytotoxicity of Fluoroquinolone-Azetidine Conjugates [5]

| Compound | MCF-7 (Breast) GI₅₀ (µM) | HCT-116 (Colon) GI₅₀ (µM) | A549 (Lung) GI₅₀ (µM) |

| 6c | >100 | 26.1 | >100 |

| 6g | 12.5 | 11.7 | 15.8 |

| 6h | 7.9 | 10.9 | 12.3 |

| Ciprofloxacin | >100 | >100 | >100 |

| SAHA (ref.) | 2.5 | 1.9 | 2.6 |

1.3 Signaling Pathway Diagram: STAT3 Inhibition

The diagram below illustrates the canonical STAT3 signaling pathway and the inhibitory action of azetidine derivatives.

References

The Rise of a Strained Scaffold: An In-depth Technical Guide to the Discovery and History of Novel Azetidine Amides

For Researchers, Scientists, and Drug Development Professionals

The four-membered azetidine ring, once a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational constraints and physicochemical properties offer a compelling structural motif for the design of novel therapeutics. This technical guide delves into the discovery and history of a particularly significant class of these compounds: novel azetidine amides. We will explore their synthesis, mechanism of action, and structure-activity relationships, with a focus on their development as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in oncology.

From Proline Precursors to Potent Azetidine Amides: A Historical Perspective

The journey towards the discovery of potent azetidine amide-based therapeutics is a testament to the power of iterative medicinal chemistry. Early efforts in developing small-molecule inhibitors often utilized proline-based scaffolds.[3][4] However, the desire for enhanced potency and improved physicochemical properties led researchers to explore other cyclic amino acids. This exploration culminated in the discovery that substituting the proline ring with an (R)-azetidine-2-carboxamide core resulted in a significant leap in inhibitory activity.[3][4]

This strategic shift marked a turning point, leading to the development of a new class of inhibitors with sub-micromolar potency.[3][4] The unique torsional profile of azetidine amides, which can mimic the behavior of mono-substituted amides without the presence of an N-H donor, contributes to their distinct structure-activity relationship (SAR) compared to other tertiary amides.[5] This property has been instrumental in their successful application in numerous clinical candidates.[5] The only approved drug containing this motif to date is cobimetinib, a kinase inhibitor.[5]

Targeting a Key Oncogenic Pathway: The STAT3 Signaling Cascade

Many of the novel azetidine amides discussed herein function as direct inhibitors of STAT3. STAT3 is a transcription factor that plays a pivotal role in cell growth, differentiation, and immune responses.[3] In many human cancers, STAT3 is aberrantly and constitutively activated, making it an attractive target for anticancer drug development.[3]

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to the activation of Janus kinases (JAKs) or Src family kinases. These kinases then phosphorylate STAT3 monomers, which subsequently dimerize via reciprocal pTyr-SH2 domain interactions. The STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements and induce the transcription of target genes involved in cell proliferation and survival.[3]

Caption: The STAT3 signaling pathway and the inhibitory action of novel azetidine amides.

Structure-Activity Relationship and Quantitative Data

The potency of azetidine amide-based STAT3 inhibitors is highly dependent on the substitutions on the core scaffold. A systematic iterative medicinal chemistry approach has been employed to optimize their potency and physicochemical properties.[4] Key modifications include variations of the benzoic acid and cyclohexylbenzyl moieties.[3]

The following tables summarize the quantitative data for a selection of novel azetidine amide STAT3 inhibitors.

Table 1: In Vitro STAT3 DNA-Binding Inhibitory Activity (EMSA)

| Compound | EMSA IC50 (μM) | Reference |

| 5a | 0.55 | [3][4] |

| 5o | 0.38 | [3][4] |

| 8i | 0.34 | [3][4] |

| BP-1-102 (Lead) | 6.8 | [3][4] |

| SH5-07 (Lead) | 3.9 | [3][4] |

| SH4-54 (Lead) | 4.7 | [3][4] |

Table 2: Cellular Activity and Binding Affinity

| Compound | Cell Viability EC50 (μM) (MDA-MB-231/468) | STAT3 Binding Affinity KD (nM) | Reference |

| 7e | 0.9 - 1.9 | Not Reported | [3][6] |

| 7f | 0.9 - 1.9 | Not Reported | [3][6] |

| 7g | 0.9 - 1.9 | 880 | [3][6][7] |

| 9k | 0.9 - 1.9 | 960 | [3][6][7] |

Experimental Protocols

A comprehensive understanding of the discovery of these novel compounds necessitates a review of the key experimental methodologies employed in their evaluation.

General Workflow for Synthesis and Evaluation

Caption: A generalized experimental workflow for the synthesis and evaluation of novel azetidine amides.

Electrophoretic Mobility Shift Assay (EMSA)

The inhibitory effect of the azetidine amides on STAT3 DNA-binding activity is a critical measure of their in vitro potency.

Protocol:

-

Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts).[4]

-

The nuclear extracts are pre-incubated with increasing concentrations of the test compounds for 30 minutes at room temperature.[4]

-

A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, is then added to the mixture.[4]

-

The reaction mixtures are subjected to non-denaturing polyacrylamide gel electrophoresis.

-

The gel is dried and exposed to a phosphor screen, and the bands corresponding to the STAT3:DNA complexes are quantified using imaging software (e.g., ImageJ).[4]

-

The percentage of inhibition is plotted against the compound concentration to determine the IC50 value.[4]

Isothermal Titration Calorimetry (ITC)

ITC is utilized to confirm the direct binding of the inhibitors to the STAT3 protein and to determine the binding affinity (dissociation constant, KD).

Protocol:

-

Recombinant STAT3 protein is purified and dialyzed against the appropriate buffer.

-

The test compound is dissolved in the same buffer.

-

The ITC experiment is performed by titrating the compound into the sample cell containing the STAT3 protein at a constant temperature.

-

The heat changes associated with the binding events are measured.

-

The resulting data are fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the KD.[3][7]

Future Directions

The discovery of potent and selective azetidine amide-based STAT3 inhibitors represents a significant advancement in the field of cancer therapeutics.[3][4] These compounds have demonstrated promising preclinical activity, including the inhibition of tumor cell growth, suppression of STAT3 target gene expression, and induction of apoptosis.[3] Further optimization of their pharmacokinetic properties and in vivo efficacy will be crucial for their clinical development. The unique structural features of the azetidine ring will undoubtedly continue to inspire the design of novel bioactive molecules targeting a wide range of diseases.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. drughunter.com [drughunter.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trojan Horse in Protein Synthesis: A Technical Guide to the Mechanism of Action of Proline Mimics Like Azetidine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proline mimics, a class of non-proteinogenic amino acids, represent a fascinating and potent tool in chemical biology and drug development. Their structural similarity to the proteinogenic amino acid proline allows them to subvert the cellular machinery of protein synthesis, leading to a cascade of events that can be harnessed for therapeutic purposes or, conversely, can manifest as toxicity. This technical guide provides an in-depth exploration of the mechanism of action of a prominent proline mimic, azetidine-2-carboxylic acid (AZE). We will delve into its molecular interactions, the cellular consequences of its incorporation into polypeptides, and the experimental methodologies used to elucidate these processes. Through a combination of detailed explanations, structured data, and visual diagrams, this document aims to equip researchers with a comprehensive understanding of this powerful class of molecules.

Introduction: The Unique Role of Proline and the Deception of its Mimics

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen. This rigid, five-membered ring structure imposes significant conformational constraints on the polypeptide chain, making it a critical determinant of protein structure, stability, and function. Proline residues are often found in turns and loops of proteins and play a crucial role in protein-protein interactions.

Proline mimics, such as azetidine-2-carboxylic acid (AZE), are structural analogs of proline that can be mistakenly recognized and utilized by the cellular protein synthesis machinery.[1] AZE, with its four-membered ring, is a smaller and more strained homolog of proline. This subtle difference has profound consequences when it is incorporated into a growing polypeptide chain.

The Core Mechanism: Misincorporation and Protein Misfolding

The primary mechanism of action of azetidine-2-carboxylic acid revolves around its ability to act as a "Trojan horse" during protein synthesis. The key steps are as follows:

-

Recognition and Activation: AZE is recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging proline onto its cognate transfer RNA (tRNA).[2] While some organisms have evolved ProRS enzymes that can discriminate between proline and AZE, many, including mammals, cannot.[3]

-

Incorporation into Polypeptides: The AZE-charged tRNA is delivered to the ribosome and incorporated into the nascent polypeptide chain at positions coded for proline.[4]

-

Structural Perturbation and Misfolding: The smaller, four-membered ring of AZE introduces a significant distortion in the polypeptide backbone compared to the five-membered ring of proline. This altered geometry disrupts the local secondary structure and can prevent the protein from achieving its correct three-dimensional fold.[5] This leads to the accumulation of misfolded and aggregated proteins.[4]

This misincorporation and subsequent misfolding are the central events that trigger a cascade of cellular stress responses.

Cellular Consequences: Unfolded Protein Response and Apoptosis

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) activates a complex signaling network known as the Unfolded Protein Response (UPR).[4] The UPR is a protective mechanism that aims to restore ER homeostasis by:

-

Attenuating global protein synthesis: This is primarily mediated by the PERK (PKR-like endoplasmic reticulum kinase) pathway, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general shutdown of translation to reduce the protein load on the ER.[6][7]

-

Upregulating chaperone proteins: The ATF6 (activating transcription factor 6) pathway is activated, leading to the increased expression of ER chaperones like BiP (binding immunoglobulin protein), which assist in protein folding.[6][8]

-

Enhancing protein degradation: The IRE1 (inositol-requiring enzyme 1) pathway is activated, which, among other functions, can promote the degradation of misfolded proteins.

However, if the ER stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[9] AZE has been shown to induce apoptosis in various cell types, often characterized by an increased ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl2.[9]

Quantitative Data on the Effects of Azetidine-2-Carboxylic Acid

The following tables summarize key quantitative data from various studies on the effects of AZE.

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Viability | BV2 microglia | > 1000 µM | Significantly reduced cell viability | [9][10] |

| BV2 microglia | 2000 µM | Significant increase in apoptosis | [10] | |

| UPR Induction | HeLa | 5 mM | Increased phospho-eIF2α, ATF6 cleavage, and BiP expression | [6][11] |

| BV2 microglia | 1000 µM | Robust activation of UPR genes (ATF4, ATF6, ERN1, PERK, XBP1, DDIT3, GADD34) | [12] | |

| Pro-apoptotic Effects | BV2 microglia | 1000 µM | Increased BAX/Bcl2 ratio | [13] |

| Parameter | System | Concentration | Inhibition | Reference |

| Proline Incorporation | Rabbit reticulocytes | 1 mM | 25% reduction | [11] |

| Rabbit reticulocytes | 5 mM | 58% reduction | [11] | |

| Rabbit reticulocytes | 10 mM | 72% reduction | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of azetidine-2-carboxylic acid.

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of azetidine-2-carboxylic acid (e.g., 0, 125, 250, 500, 1000, 2000 µM) for the desired time periods (e.g., 6, 12, 24 hours).[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of untreated control cells.

Apoptosis Detection using Annexin V-FITC/Propidium Iodide Staining

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, which is characteristic of late apoptotic or necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with azetidine-2-carboxylic acid as described above.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry.

Analysis of UPR Markers by Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target proteins.

Protocol:

-

Protein Extraction: Lyse the AZE-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., anti-ATF6, anti-phospho-eIF2α, anti-BiP, anti-Bcl2, anti-BAX) overnight at 4°C.[6][13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of azetidine-2-carboxylic acid.

Caption: Experimental workflow for studying AZE effects.

Conclusion and Future Directions

Azetidine-2-carboxylic acid and other proline mimics are powerful molecular probes for studying protein folding, cellular stress responses, and the intricacies of protein synthesis. Their mechanism of action, centered on the misincorporation-induced protein misfolding and subsequent activation of the UPR, provides a clear pathway for their biological effects. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers seeking to utilize these compounds in their own studies.

Future research in this area could focus on several key aspects:

-

Development of more specific proline mimics: Designing analogs that are selectively incorporated by specific cell types or that induce more targeted cellular responses could enhance their therapeutic potential.

-

Exploitation in drug development: The pro-apoptotic effects of AZE could be harnessed for anti-cancer therapies, particularly in tumors that are sensitive to ER stress.

-

Understanding resistance mechanisms: Further investigation into how some organisms have evolved to discriminate against proline mimics could provide insights into the fidelity of protein synthesis and potential strategies to overcome drug resistance.

By continuing to unravel the complex interplay between proline mimics and cellular machinery, the scientific community can unlock new avenues for both fundamental biological discovery and the development of novel therapeutic interventions.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the standard methodologies for assessing the solubility and stability of a pharmaceutical compound. Due to the limited availability of public data for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid, this guide focuses on the requisite experimental protocols and data presentation formats that are standard in the pharmaceutical industry.

Introduction

1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C10H10FNO4S and a molecular weight of 259.26 g/mol .[1] Its chemical structure, identified by the CAS number 866043-35-8, features an azetidine ring, a carboxylic acid group, and a fluorobenzenesulfonyl moiety.[1][2] Such structural motifs are of interest in medicinal chemistry for their potential to interact with biological targets.

The successful development of any new chemical entity into a viable drug product is critically dependent on its physicochemical properties, most notably its solubility and stability. These parameters influence bioavailability, manufacturability, and storage requirements. This guide outlines the standard procedures for a thorough evaluation of the solubility and stability of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The assessment of solubility is typically categorized into two types: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound that dissolves in a given time frame under specific conditions, often from a DMSO stock solution, which is relevant for early-stage screening assays.[3] Thermodynamic solubility, or equilibrium solubility, is the concentration of a compound in a saturated solution in equilibrium with its solid form, which is more relevant for formulation development.[4]

Data Presentation: Solubility

Quantitative solubility data should be presented in a clear and organized manner. The following table is a template for recording such data.

| Solvent System | Temperature (°C) | Solubility Type | Measured Solubility (µg/mL) | Measured Solubility (µM) | Method of Analysis |

| Water | 25 | Thermodynamic | Data not available | Data not available | HPLC-UV |

| PBS (pH 7.4) | 25 | Thermodynamic | Data not available | Data not available | HPLC-UV |

| 0.1 N HCl (pH 1.2) | 37 | Thermodynamic | Data not available | Data not available | HPLC-UV |

| FaSSIF (pH 6.5) | 37 | Thermodynamic | Data not available | Data not available | HPLC-UV |

| DMSO | 25 | - | Data not available | Data not available | Gravimetric |

| Ethanol | 25 | - | Data not available | Data not available | Gravimetric |

| PBS (pH 7.4) | 25 | Kinetic | Data not available | Data not available | Nephelometry/LC-MS |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[5]

Objective: To determine the equilibrium solubility of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid in various aqueous buffers.

Materials:

-

1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid (solid)

-

Selected aqueous buffers (e.g., deionized water, PBS pH 7.4, 0.1 N HCl)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV system with a suitable column and validated analytical method

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the solid compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After the incubation period, visually inspect the samples to ensure that excess solid is still present.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Prepare a standard curve of the compound in the same solvent to quantify the solubility.

Visualization: Solubility Assessment Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Stability testing is essential to determine how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] These studies establish a re-test period for the API and recommended storage conditions.[6]

Data Presentation: Stability

Stability data is typically presented in tables that track the quality attributes of the API over time under different storage conditions.

Table 3.1: Long-Term Stability Data Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

| Time Point | Appearance | Assay (% of Initial) | Degradation Products (%) | Water Content (%) |

| 0 Months | White Powder | 100.0 | Not Detected | 0.1 |

| 3 Months | Data not available | Data not available | Data not available | Data not available |

| 6 Months | Data not available | Data not available | Data not available | Data not available |

| 9 Months | Data not available | Data not available | Data not available | Data not available |

| 12 Months | Data not available | Data not available | Data not available | Data not available |

| 18 Months | Data not available | Data not available | Data not available | Data not available |

| 24 Months | Data not available | Data not available | Data not available | Data not available |

Table 3.2: Accelerated Stability Data Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

| Time Point | Appearance | Assay (% of Initial) | Degradation Products (%) |

| 0 Months | White Powder | 100.0 | Not Detected |

| 1 Month | Data not available | Data not available | Data not available |

| 3 Months | Data not available | Data not available | Data not available |

| 6 Months | Data not available | Data not available | Data not available |

Experimental Protocol: Stability Testing Program

A comprehensive stability testing program for an API should be conducted according to ICH guidelines.[7][8]

Objective: To evaluate the stability of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid under various environmental conditions.

Materials:

-

Multiple batches of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate container closure systems that simulate the proposed packaging for storage and distribution[6]

-

Validated stability-indicating HPLC method

-

Other analytical instrumentation as needed (e.g., for water content, physical properties)

Procedure:

1. Long-Term Stability Testing:

-

Store samples from at least three primary batches at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[6][9]

-

Test the samples at regular intervals: initially, then every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6][7][9]

-

The study should continue for a period sufficient to cover the proposed re-test period.[7]

2. Accelerated Stability Testing:

-

Store samples from at least three primary batches at 40°C ± 2°C / 75% RH ± 5% RH.

-

Test the samples at a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[6][7]

-

If a "significant change" occurs, intermediate stability testing (e.g., at 30°C ± 2°C / 65% RH ± 5% RH) should be performed.[8] A significant change is defined as a failure to meet the specification.[6][8]

3. Stress Testing:

-

Stress testing is conducted on a single batch to identify potential degradation products and establish the intrinsic stability of the molecule.[7]

-

Hydrolytic Stability: Expose the compound in solution to acidic, basic, and neutral conditions.

-

Oxidative Stability: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Stability: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated temperature).[7]

-

Photostability: Expose the solid compound and its solution to a specified intensity of UV and visible light.

-

Analytical Methods:

-

A validated stability-indicating HPLC method should be used to determine the assay of the compound and to detect and quantify any degradation products.

-

Other tests should be performed as appropriate, such as appearance, water content, and physical form.[6]

Visualization: Stability Testing Decision Logic

Caption: Decision Tree for Stability Program Management.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information detailing the specific biological targets or signaling pathways associated with 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid. Compounds containing the azetidine-3-carboxylic acid scaffold have been investigated as components of agonists for sphingosine-1-phosphate (S1P) receptors, which are involved in various physiological processes, including immune cell trafficking.[10] However, the specific activity of the title compound has not been reported.

To fulfill the requirement for a logical diagram, the following chart illustrates the central role of solubility and stability in the early drug discovery and development process.

Caption: Role of Physicochemical Properties in Drug Development.

Conclusion

References

- 1. 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid | C10H10FNO4S | CID 3766327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Fluoro-benzenesulfonyl)-azetidine-3-carboxylic acid [synhet.com]

- 3. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. fdaghana.gov.gh [fdaghana.gov.gh]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. database.ich.org [database.ich.org]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. researchgate.net [researchgate.net]

IUPAC name and CAS number for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The azetidine scaffold is a valuable motif in the design of novel therapeutics due to its ability to impart desirable physicochemical properties such as increased metabolic stability, improved solubility, and reduced lipophilicity. The incorporation of a fluorinated benzenesulfonyl group can further modulate these properties and introduce specific electronic interactions, making this compound a versatile intermediate for the synthesis of complex biologically active molecules. This document details the compound's identification, physicochemical properties, a general synthetic approach, and a conceptual workflow for its characterization and application.

Compound Identification

The precise identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.

| Identifier | Value |

| IUPAC Name | 1-(4-fluorophenyl)sulfonylazetidine-3-carboxylic acid[1] |

| CAS Number | 866043-35-8[1] |

| Molecular Formula | C₁₀H₁₀FNO₄S[1] |

| Synonyms | 1-((4-Fluorophenyl)sulfonyl)azetidine-3-carboxylic acid, 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid |

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in drug design and development. The following table presents computed data for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.

| Property | Value | Source |

| Molecular Weight | 259.26 g/mol | PubChem[1] |

| XLogP3-AA | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 259.03145714 | PubChem[1] |

| Monoisotopic Mass | 259.03145714 | PubChem[1] |

| Topological Polar Surface Area | 83.1 Ų | PubChem[1] |

| Heavy Atom Count | 17 | PubChem[1] |

| Complexity | 391 | PubChem[1] |

Experimental Protocols

General Protocol for the Synthesis of 1-(Arylsulfonyl)azetidine-3-carboxylic acids:

This protocol describes a two-step process starting from a protected azetidine-3-carboxylic acid, followed by deprotection.

Step 1: N-Sulfonylation of a Protected Azetidine-3-carboxylic Acid Ester

-

Materials:

-

Azetidine-3-carboxylic acid ester (e.g., methyl or ethyl ester)

-

4-Fluorobenzenesulfonyl chloride

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

-

Procedure:

-

Dissolve the azetidine-3-carboxylic acid ester and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath (0 °C).

-

Add a solution of 4-fluorobenzenesulfonyl chloride in the anhydrous solvent dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically monitored by TLC or LC-MS for completion).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylic acid ester.

-

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

-

Materials:

-

Protected 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylic acid ester from Step 1

-

A suitable base for hydrolysis (e.g., lithium hydroxide, sodium hydroxide)

-

A solvent system (e.g., a mixture of tetrahydrofuran and water)

-

Aqueous acid for neutralization (e.g., 1M hydrochloric acid)

-

-

Procedure:

-

Dissolve the ester in the solvent system.

-

Add the aqueous base and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with the aqueous acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylic acid.

-

Logical Workflow and Visualization

As this compound is a building block for research, a logical workflow would involve its synthesis, purification, characterization, and subsequent use in the development of more complex molecules. The following diagram, generated using the DOT language, illustrates this conceptual workflow.

Conclusion

1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is a valuable chemical intermediate with significant potential in medicinal chemistry. Its structural features, combining the constrained azetidine ring with a fluorinated aromatic sulfonyl group, offer a unique set of properties that can be exploited in the design of novel therapeutic agents. While detailed biological data for this specific compound is not widely published, its utility as a building block is evident. The general synthetic and characterization workflows provided in this guide offer a framework for researchers to incorporate this and similar molecules into their drug discovery programs.

References

Theoretical and Computational Studies on Fluorinated Azetidine Compounds: A Technical Guide

Abstract: The strategic incorporation of fluorine into the azetidine scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Azetidines, as strained four-membered rings, provide valuable three-dimensional exit vectors for molecular design, while fluorine substitution introduces unique stereoelectronic effects that can profoundly influence conformation, basicity (pKa), lipophilicity (LogP), and metabolic stability.[1] This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to understand, predict, and rationalize the behavior of fluorinated azetidine compounds. It is intended for researchers, chemists, and drug development professionals who leverage computational tools to accelerate the design of novel therapeutics.

Conformational Analysis: The Impact of Fluorine on Ring Pucker and Substituent Orientation

The non-planar, puckered conformation of the azetidine ring is a critical determinant of its biological activity, dictating the spatial orientation of its substituents. Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating the conformational preferences of these systems.

Fluorine substitution significantly influences the conformational landscape. The introduction of this highly electronegative atom can lead to a preference for specific conformers due to a complex interplay of steric repulsion, hyperconjugation, and charge-dipole interactions.[2][3] For example, studies on related fluorinated heterocycles have shown that stereoelectronic effects, such as the gauche effect between fluorine and other electronegative atoms or the alignment of the C-F bond with neighboring σ* orbitals, can stabilize otherwise unfavorable conformations.[4] Computational analyses are crucial for dissecting these subtle energetic contributions and predicting the dominant solution-phase conformers.

Caption: Conformational equilibrium in a monofluorinated azetidine derivative.

Table 1: Calculated Conformational Energies of a Model Fluorinated Azetidine

This table illustrates how computational methods can quantify the relative stability of different conformers. Values are representative and based on trends observed in related fluorinated heterocycles.[2][3]

| Conformer | Fluorine Position | Calculation Level | Solvent Model | Relative Energy (ΔG, kcal/mol) |

| 1a | Pseudo-Axial | M06-2X/def2-QZVPP | Gas Phase | 0.00 (Reference) |

| 1b | Pseudo-Equatorial | M06-2X/def2-QZVPP | Gas Phase | +0.8 |

| 1a | Pseudo-Axial | M06-2X/def2-QZVPP | PCM (Water) | 0.00 (Reference) |

| 1b | Pseudo-Equatorial | M06-2X/def2-QZVPP | PCM (Water) | +0.5 |

Reaction Mechanisms and Synthetic Strategy

Computational studies are pivotal in understanding and predicting the reactivity of strained ring systems like fluorinated azetidines. Strain-release reactions are a common strategy for their synthesis and functionalization.[5][6] Theoretical calculations can map out entire reaction energy profiles, identifying transition states and intermediates, which helps in rationalizing regioselectivity and stereoselectivity. For instance, DFT calculations have been used to elucidate the mechanism of nucleophilic ring-opening reactions, showing how fluorine substitution can dramatically alter reactivity and the preferred site of nucleophilic attack.[7]

A notable synthetic advancement is the defluorosulfonylation (deFS) of azetidine sulfonyl fluorides, which provides access to diverse 3-substituted azetidines.[8][9] Computational modeling of such pathways can reveal the nature of the reactive intermediates and the factors governing the reaction's success.

Caption: A generalized reaction energy profile for the functionalization of an azetidine.

Table 2: Calculated Activation Barriers for Azetidine Ring-Opening

This table provides representative data on how computational methods can compare the feasibility of different reaction pathways.

| Reactant | Nucleophile | Calculation Level | ΔG‡ (kcal/mol) | Reference |

| Azetidine | NH₃ | MP2/6-311++G(d,p) | High Barrier | [7] |

| 2-Fluoroaziridine | NH₃ | MP2/6-311++G(d,p) | Low Barrier | [7] |

| Azetidine Sulfonyl Fluoride | Amine | DFT (ωB97X) | Moderate Barrier | [8][10] |

Physicochemical Properties and QSAR Modeling

The influence of fluorination on a drug candidate's physicochemical profile is profound. Two key parameters, basicity (pKa) and lipophilicity (LogP), are often finely tuned by fluorine substitution. A comprehensive study on mono- and difluorinated azetidines, pyrrolidines, and piperidines demonstrated that the number of fluorine atoms and their distance to the basic nitrogen center are the primary factors defining the compound's basicity.[11]

Quantitative Structure-Activity Relationship (QSAR) studies provide a computational framework to correlate structural features with biological activity.[12] For fluorinated azetidines, QSAR models can be developed to predict properties like inhibitory activity against a specific target (e.g., Dipeptidyl Peptidase IV)[13], using calculated molecular descriptors that encode electronic and steric information.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Prediction studies of the biological activity of chemical substances by QSAR methods – Structural Bioinformatics and High Performance Computing (BIO-HPC) Research Group [bio-hpc.eu]

- 13. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid is a synthetic organic compound with significant potential in medicinal chemistry, primarily as an intermediate in the development of selective inhibitors of the Glycine Transporter 1 (GlyT1).[1] GlyT1 plays a crucial role in regulating glycine concentrations in the synaptic cleft, which in turn modulates the activity of N-methyl-D-aspartate (NMDA) receptors.[2][3] Dysregulation of NMDA receptor signaling is implicated in various neurological and psychiatric disorders, making GlyT1 an attractive therapeutic target. These application notes provide an overview of the utility of 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid, its mechanism of action, and detailed protocols for its evaluation in relevant assays.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(4-fluorophenyl)sulfonylazetidine-3-carboxylic acid | [1][4] |

| CAS Number | 866043-35-8 | [1][4] |

| Molecular Formula | C₁₀H₁₀FNO₄S | [4] |

| Molecular Weight | 259.26 g/mol | [4] |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in DMSO and methanol | - |

Mechanism of Action and Signaling Pathway

1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid serves as a key structural motif for compounds designed to inhibit the Glycine Transporter 1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. Glycine is an obligatory co-agonist for the NMDA receptor; its binding to the GluN1 subunit is required for the receptor to be activated by glutamate binding to the GluN2 subunit.[2][3][5]

By inhibiting GlyT1, compounds derived from 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid increase the extracellular concentration of glycine in the vicinity of NMDA receptors. This enhanced availability of the co-agonist potentiates NMDA receptor-mediated neuronal signaling. This mechanism is particularly relevant for conditions associated with NMDA receptor hypofunction, such as schizophrenia.

Below is a diagram illustrating the signaling pathway affected by the inhibition of GlyT1.

References

- 1. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Patent Public Search | USPTO [uspto.gov]

- 5. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]